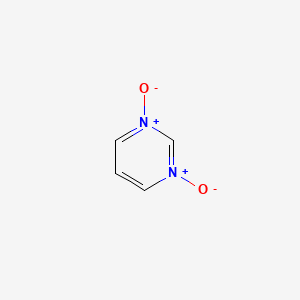

Pyrimidine, 1,3-dioxide (9CI)

Description

Evolution of Research Perspectives on Pyrimidine (B1678525) N-Oxide Systems

The study of pyrimidine N-oxides is a specialized domain within the broader field of heterocyclic chemistry. Historically, research into N-oxides of nitrogen-containing heterocycles, such as pyridine (B92270), paved the way for the investigation of their pyrimidine counterparts. researchgate.net The initial focus was primarily on the synthesis and basic reactivity of these compounds.

Early research dating back to the mid-20th century explored the oxidation of pyrimidines, noting the challenges in achieving N-oxidation, which often resulted in low yields. cdnsciencepub.com The introduction of an N-oxide group was found to significantly alter the electron distribution within the pyrimidine ring, influencing its reactivity towards both electrophiles and nucleophiles. wikipedia.org Over the decades, the perspective has shifted from simple synthesis and characterization to harnessing the unique properties of the N-oxide functionality for various applications. This evolution has been driven by the development of more sophisticated analytical techniques and computational methods, allowing for a deeper understanding of the structure-activity relationships of these molecules. The serendipitous discovery of the biological activities of some pyrimidine N-oxide derivatives, such as the hair growth stimulant Minoxidil, further catalyzed interest in this class of compounds. nih.gov

Significance of Pyrimidine, 1,3-dioxide (9CI) within Heterocyclic Chemistry

Pyrimidine, 1,3-dioxide holds a unique position within heterocyclic chemistry due to the presence of two N-oxide groups on the pyrimidine core. This feature imparts distinct properties that differentiate it from its mono-N-oxide counterparts and the parent pyrimidine molecule.

The synthesis of Pyrimidine, 1,3-dioxide can be achieved through cyclization reactions. cdnsciencepub.com The presence of two N-oxide moieties significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This enhanced electrophilicity opens up avenues for the synthesis of novel substituted pyrimidine derivatives that are otherwise difficult to access. For instance, the reaction of 4-phenylpyrimidine (B189444) 1,3-dioxide with acetic anhydride (B1165640) leads to the formation of a 5-hydroxy derivative, showcasing a unique rearrangement and reactivity pattern. cdnsciencepub.com

Computational studies have provided further insight into the electronic structure of Pyrimidine, 1,3-dioxide. These studies help in predicting its reactivity and understanding the nature of the N-O bond, which can act as a hydrogen bond acceptor, influencing intermolecular interactions. scispace.com This ability to form strong hydrogen bonds is a critical aspect of its potential utility in supramolecular chemistry and materials science. The unique electronic and structural features of Pyrimidine, 1,3-dioxide make it a valuable building block for the construction of complex molecular architectures and functional materials.

Contemporary Challenges in Pyrimidine, 1,3-dioxide (9CI) Research

Despite its potential, the research on Pyrimidine, 1,3-dioxide is not without its challenges. A primary hurdle lies in its synthesis. The direct N-oxidation of the pyrimidine ring to introduce two oxide groups can be difficult and often results in poor yields due to the deactivation of the ring after the first oxidation and the potential for side reactions. cdnsciencepub.com Developing efficient and selective synthetic methodologies for the preparation of Pyrimidine, 1,3-dioxide and its derivatives remains an active area of research.

Another challenge is the limited understanding of the full scope of its reactivity. While some reactions have been reported, a comprehensive exploration of its chemical transformations is still needed to unlock its synthetic potential fully. The stability of the compound under various reaction conditions also needs to be systematically investigated.

Structure

3D Structure

Properties

CAS No. |

56642-54-7 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

1,3-dioxidopyrimidine-1,3-diium |

InChI |

InChI=1S/C4H4N2O2/c7-5-2-1-3-6(8)4-5/h1-4H |

InChI Key |

JBUWYZHMFXHIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=C[N+](=C1)[O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidine, 1,3 Dioxide 9ci and Its Analogues

Conventional and Modern Strategies for Pyrimidine (B1678525) Ring Construction Featuring N-Oxide Moieties

The construction of the pyrimidine ring with one or two N-oxide functionalities can be achieved through several established and contemporary synthetic routes. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

N-C-N Fragment Condensation Approaches for Pyrimidine N-Oxide Scaffolds

A cornerstone of pyrimidine synthesis is the condensation of a three-carbon unit with a molecule containing an N-C-N fragment, such as amidines, ureas, or guanidines. mdpi.com This classical approach, often referred to as the Pinner synthesis when involving 1,3-dicarbonyl compounds and amidines, remains a widely utilized method for creating the pyrimidine core. mdpi.com

To obtain pyrimidine N-oxides via this route, modified N-C-N fragments are employed. The use of N-hydroxyamidines, for instance, allows for the direct incorporation of an N-oxide group into the pyrimidine ring upon condensation with a suitable three-carbon precursor. The general mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine N-oxide.

| Precursor 1 (N-C-N Fragment) | Precursor 2 (C-C-C Fragment) | Resulting Scaffold | Reference |

| N-Hydroxyamidine | 1,3-Diketone | Pyrimidine N-oxide | Inferred from classical methods |

| Urea/Thiourea | β-Keto ester | Pyrimidinone/Pyrimidinethione | mdpi.com |

| Guanidine | α,β-Unsaturated ketone | Aminopyrimidine | mdpi.com |

Intramolecular Cyclization Pathways Leading to Pyrimidine N-Oxide Derivatives

Intramolecular cyclization represents a powerful strategy for the synthesis of heterocyclic compounds, including pyrimidine N-oxides. researchgate.net These reactions typically involve a linear precursor that already contains all the necessary atoms for the ring system, which then undergoes a ring-closing reaction. This approach can offer high efficiency and regioselectivity.

One notable example is the cyclization of β-keto enamides with hydroxylamine hydrochloride. This reaction can be performed under mild conditions and has been shown to produce a variety of substituted pyrimidine N-oxides in good to excellent yields. mdpi.com The reaction can be accelerated using microwave irradiation. mdpi.com The process involves the initial formation of an oxime, followed by a cyclization-dehydration cascade to furnish the pyrimidine N-oxide ring.

Another pathway involves the cyclization of appropriately functionalized enamines. For instance, β-formyl enamides can undergo cyclization with urea, serving as the ammonia source, under samarium chloride catalysis and microwave irradiation to form pyrimidines. organic-chemistry.org While this specific example does not directly yield an N-oxide, the use of a hydroxylamine derivative in place of urea could potentially lead to the formation of the N-oxide analogue.

Catalytic Approaches in Pyrimidine, 1,3-dioxide (9CI) Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering routes to increased efficiency, selectivity, and sustainability. Both transition metal and acid/base catalysis have been successfully applied to the synthesis of pyrimidine derivatives, with some methods being adaptable for the formation of N-oxides.

Transition Metal-Catalyzed Cyclization Reactions for Pyrimidine N-Oxide Frameworks

Transition metal catalysis has emerged as a highly effective tool for the construction of heterocyclic rings. nih.govcooplassomption.com Various transition metals, including copper, palladium, iridium, and ruthenium, have been employed to catalyze the synthesis of pyrimidines through diverse mechanistic pathways such as cross-coupling, annulation, and dehydrogenative coupling reactions. nih.govacs.org

While the direct transition metal-catalyzed synthesis of Pyrimidine, 1,3-dioxide is not extensively documented, analogous reactions for other N-heterocyclic N-oxides suggest potential pathways. For example, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been successfully used to synthesize isoquinoline N-oxides. wur.nl This suggests that a similar strategy, starting with appropriately designed acyclic precursors containing N-oxide functionalities or their precursors, could be a viable route to pyrimidine N-oxides.

Furthermore, copper-catalyzed tandem reactions have been utilized to create sulfonamide pyrimidine derivatives from terminal alkynes, sulfonyl azides, and other components. mdpi.com The versatility of these catalytic systems offers the potential for adaptation to include N-oxide functionalities.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper (I) | Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Isoquinoline N-oxides | wur.nl |

| Ruthenium Complex | Acceptorless Dehydrogenative Coupling | Alcohols and Amidines | Pyrimidines | acs.org |

| Iridium-Pincer Complex | Multicomponent Reaction | Amidines and Alcohols | Pyrimidines | organic-chemistry.org |

| Copper (II) | Tandem Reaction | Terminal alkynes, sulfonyl azides, etc. | Sulfonamide pyrimidines | mdpi.com |

Acid- and Base-Catalyzed Transformations in Pyrimidine, 1,3-dioxide (9CI) Formation

Acid and base catalysis are fundamental strategies in organic synthesis and have been widely applied to the formation of pyrimidine rings. These catalysts can facilitate key steps in the reaction mechanism, such as condensation, cyclization, and dehydration.

Acid Catalysis: Brønsted and Lewis acids are effective catalysts for various pyrimidine syntheses. For instance, trifluoroacetic acid (TFA) has been used as a catalyst for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines from acetylacetone and urea in water. mdpi.com In the context of fused pyrimidine systems, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been employed as a heterogeneous acid catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine diones. nih.gov The proposed mechanism involves protonation of a carbonyl group, facilitating a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov A similar acid-catalyzed cyclization of a precursor containing an N-oxide moiety could lead to the formation of pyrimidine N-oxides.

Base Catalysis: Base-catalyzed reactions are also prevalent in pyrimidine synthesis. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as milder bases, can promote the necessary condensation and cyclization steps. mdpi.com For example, the synthesis of cytosine can be achieved through the condensation of urea with 3,3-diethoxypropanenitrile in the presence of sodium methoxide. oup.com Choline hydroxide, a green and recyclable catalyst, has been used for the [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride to yield substituted pyrimidines. mdpi.com Microwave-assisted synthesis of pyrimidines using basic alumina as a catalyst has also been reported, demonstrating an environmentally friendly approach. researchgate.net The application of these basic conditions to substrates containing N-hydroxy functionalities could provide a direct route to pyrimidine N-oxides.

Multicomponent Reaction (MCR) Strategies for Pyrimidine, 1,3-dioxide (9CI) Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have become a powerful tool in synthetic chemistry. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives.

A notable example that directly leads to pyrimidine N-oxide derivatives is the reaction of β-keto enamides with hydroxylamine hydrochloride. mdpi.com The β-keto enamides themselves can be prepared via a three-component reaction of nitriles, trichloroacetic acid, and lithiated methoxyallene. mdpi.com This two-step, one-pot approach provides access to a library of pyrimidine N-oxides with various substituents.

Another versatile MCR is the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones or thiones. acs.org While the classical Biginelli reaction does not yield N-oxides, modifications involving the use of hydroxylamine derivatives or subsequent oxidation steps could potentially lead to the desired products.

Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Adapting such a reaction to include a precursor for the N-oxide functionality could open up new avenues for the synthesis of Pyrimidine, 1,3-dioxide and its analogues.

| Reaction Name/Type | Reactants | Catalyst | Product | Reference |

| Cyclocondensation | β-keto enamides, hydroxylamine hydrochloride | None/Microwave | Pyrimidine N-oxides | mdpi.com |

| Biginelli Reaction | Aldehyde, β-keto ester, urea/thiourea | Acid/Lewis Acid | Dihydropyrimidinones/thiones | acs.org |

| Iridium-catalyzed MCR | Amidines, Alcohols | Iridium-pincer complex | Pyrimidines | organic-chemistry.org |

| Three-component annulation | Amidines, ketones, N,N-dimethylaminoethanol | Oxidative | Pyrimidines | organic-chemistry.org |

Advanced Techniques in Synthetic Operations for Pyrimidine, 1,3-dioxide (9CI)

Advanced synthetic techniques have significantly enhanced the efficiency and scope of pyrimidine N-oxide synthesis. These methods offer improvements in reaction times, yields, and environmental impact compared to traditional approaches.

Microwave irradiation has emerged as a powerful tool in the synthesis of pyrimidine derivatives, offering significant advantages over conventional heating methods. orientjchem.org This technique leads to a dramatic reduction in reaction times, improved yields, and cleaner reaction profiles. orientjchem.orgnih.gov The application of microwave-assisted synthesis is particularly beneficial for preparing fused pyrimidine systems and other complex analogues. orientjchem.orgnih.gov

For instance, in the synthesis of certain thiazolopyrimidine derivatives, microwave irradiation reduced the reaction time from 24 hours to just 8 minutes, while concurrently increasing the product yields from a 42–55% range to 69–88%. nih.gov This high-speed, efficient heating method is considered a green chemistry technique due to its time-saving nature and potential for solvent-free reactions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives nih.gov

| Compound | Conventional Method (Time) | Conventional Method (Yield %) | Microwave-Assisted Method (Time) | Microwave-Assisted Method (Yield %) |

|---|---|---|---|---|

| 3a | 24 h | 42% | 8 min | 69% |

| 3b | 24 h | 55% | 8 min | 88% |

| 3c | 24 h | 48% | 8 min | 75% |

| 3d | 24 h | 51% | 8 min | 81% |

Oxidative annulation represents a versatile strategy for constructing the pyrimidine core from simpler, acyclic precursors. These methods often involve multi-component reactions where the final ring-closing step is facilitated by an oxidant, leading to an aromatized pyrimidine ring.

Common strategies include:

[3+3] Annulation: This approach involves the reaction of a three-atom component, such as an amidine, with another three-atom component, like a saturated ketone. The process proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. organic-chemistry.org

[3+2+1] Three-Component Annulation: An efficient and environmentally friendly synthesis of pyrimidine derivatives can be achieved through an oxidative [3 + 2 + 1] annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.orgmdpi.com

Oxidative Cyclization with DMSO: In some protocols, dimethyl sulfoxide (DMSO) can serve as a methine (=CH−) equivalent in reactions promoted by oxidants like potassium persulfate (K₂S₂O₈). organic-chemistry.orgmdpi.com This allows for the construction of 4-arylpyrimidines from acetophenone-formamide conjugates. organic-chemistry.org

These oxidative methods are valued for their efficiency and ability to tolerate a wide range of functional groups, providing access to a diverse array of substituted pyrimidines. organic-chemistry.org

Functionalization and Diversification Strategies of the Pyrimidine, 1,3-dioxide (9CI) Core

The pyrimidine N-oxide core is a versatile scaffold for further chemical modification. The presence of the N-oxide functional group(s) significantly influences the electronic properties of the pyrimidine ring, enabling a variety of functionalization reactions that are often difficult to achieve on the parent heterocycle.

The pyrimidine nucleus is inherently electron-deficient, making electrophilic substitution difficult under normal conditions. bhu.ac.in However, the introduction of an N-oxide group fundamentally alters this reactivity. The oxygen atom can donate electron density into the ring through resonance, thereby activating the core towards electrophilic attack, particularly at the C2 and C4 positions. bhu.ac.in This activation allows for reactions like nitration, which are challenging on unactivated pyrimidines. bhu.ac.inbhu.ac.in For example, pyridine-N-oxide can be readily nitrated to give the 4-nitro derivative, a transformation that provides a route to otherwise inaccessible substituted pyridines after deoxygenation. bhu.ac.in

Simultaneously, the electron-withdrawing nature of the N-oxide group enhances the susceptibility of the ring to nucleophilic attack. Leaving groups located at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by nucleophiles. bhu.ac.in The N-oxide functionality makes the pyrimidine core more reactive towards both electrophiles and nucleophiles compared to the parent pyrimidine itself. bhu.ac.in

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful tool for molecular functionalization. In the context of pyrimidine N-oxides, this strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through traditional methods.

The N-oxide group can act as an effective directing group in transition metal-catalyzed reactions, guiding the functionalization to a specific site, often the C2 position. researchgate.netnih.gov Palladium-catalyzed reactions have been successfully developed for the direct ortho-alkenylation and ortho-arylation of pyridine (B92270) N-oxides. acs.org These oxidative C-C bond formation protocols demonstrate high regioselectivity and can proceed under relatively mild conditions, providing a direct route to functionalized N-oxides. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient strategy for diversifying the pyrimidine N-oxide core. nih.gov

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of N-Oxides acs.org

| Reaction Type | Catalyst | Oxidant | Outcome |

|---|---|---|---|

| Alkenylation | Pd(OAc)₂ | Ag₂CO₃ | Forms ortho-alkenylated N-oxide derivatives with excellent regio- and stereoselectivity. |

| Direct Arylation | Pd(OAc)₂ | Ag₂O | Achieves cross-coupling with unactivated arenes to yield ortho-arylated N-oxide products. |

Beyond simple functionalization, advanced strategies can be employed to fundamentally alter the pyrimidine N-oxide skeleton itself. These "skeletal editing" reactions involve ring-opening and subsequent ring-closing cascades to transform the pyrimidine core into different heterocyclic systems. rsc.org

One of the earliest examples of such a transformation is the conversion of pyrimidine into pyrazole by heating with hydrazine. rsc.org This reaction proceeds through nucleophilic attack by hydrazine, leading to ring opening and subsequent recyclization to form the five-membered pyrazole ring. rsc.org

More recent developments in skeletal editing have enabled the conversion of pyrimidines into pyridines through a "two-atom swap" strategy. chinesechemsoc.orgchinesechemsoc.org This one-pot process involves the activation of the pyrimidine ring, followed by nucleophilic addition and a Dimroth rearrangement, which ultimately results in the formation of a pyridine ring. chinesechemsoc.orgchinesechemsoc.org Such transformations are highly valuable as they allow for the rapid diversification of molecular scaffolds and can be applied in the late-stage modification of complex, biologically active molecules. chinesechemsoc.org

Mechanistic Investigations of Pyrimidine, 1,3 Dioxide 9ci Reactions

Reaction Pathway Elucidation for Pyrimidine (B1678525), 1,3-dioxide (9CI) Transformations

The transformations of pyrimidine N-oxides are characterized by complex reaction pathways that can be influenced by reaction conditions, leading to a variety of products. A significant and extensively studied transformation is the Boekelheide rearrangement, which has been investigated in detail for model pyrimidine N-oxide compounds when promoted by anhydrides like acetic anhydride (B1165640). nih.gov

The primary reaction pathway of the Boekelheide rearrangement involves the conversion of a pyrimidine N-oxide with a methyl group at the 4-position into the corresponding 4-acetoxymethyl-substituted pyrimidine derivative. nih.gov However, the reaction is not always straightforward and is often accompanied by the formation of several side products. Detailed experimental investigation has identified products resulting from dimerization, solvent incorporation, and other secondary reactions. nih.gov The distribution and yield of these main and side products are highly dependent on the specific conditions, such as the solvent used and the presence of radical trapping agents. nih.gov

Beyond thermal rearrangements, photochemical pathways represent another class of transformations for pyrimidine N-oxides. The photolysis of these compounds can lead to different structural isomers. wur.nl It is generally postulated that the initial step in the photochemical reaction of an aromatic N-oxide is the formation of a highly unstable and non-isolable oxaziridine (B8769555) intermediate. rsc.org This transient species subsequently undergoes further rearrangement to yield various products, such as pyrrole (B145914) derivatives. rsc.org For pyrimidine N-oxides specifically, excited singlet states are believed to lead to isomerizations and rearrangements, whereas triplet states may be responsible for deoxygenation reactions. wur.nl

Kinetic Studies and Reaction Rate Analysis of Pyrimidine, 1,3-dioxide (9CI) Processes

Detailed kinetic data, such as reaction rate constants for the transformations of Pyrimidine, 1,3-dioxide, are not extensively documented in the literature. However, mechanistic studies involving quantum chemical calculations have provided significant insights into the energetics and feasibility of potential reaction pathways for analogous pyrimidine N-oxides, particularly concerning the Boekelheide rearrangement. nih.gov

These computational studies show that several mechanistic routes are energetically plausible. nih.gov The calculations indicate that a concerted nih.govnih.gov-sigmatropic rearrangement, a stepwise process occurring via ion pairs, and a stepwise process involving radical intermediates are all energetically feasible pathways. nih.gov This suggests that the reaction may not proceed through a single, exclusive mechanism but could involve competing pathways. The relative contribution of each pathway can be influenced by factors such as solvent polarity and temperature, which would affect the stability of ionic or radical intermediates.

Intermediate Characterization in Pyrimidine, 1,3-dioxide (9CI) Reaction Mechanisms

The characterization of transient intermediates is crucial for elucidating the reaction mechanisms of pyrimidine N-oxides. In the Boekelheide rearrangement, experimental evidence strongly points to the formation of a (pyrimidin-4-yl)methyl radical as a key intermediate species. nih.gov The existence of this radical is supported by several observations:

The formation of side products that incorporate solvent molecules, particularly when the reaction is conducted in solvents that can easily donate hydrogen atoms. nih.gov

Successful trapping of the key radical intermediate using radical trapping agents like (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO). nih.gov

In photochemical transformations of pyrimidine N-oxides, the primary intermediate is widely postulated to be an oxaziridine. wur.nlrsc.org This bicyclic intermediate is considered a transient species and is typically too unstable to be isolated or directly observed under normal conditions. wur.nl Its existence is inferred from the final products of the photoreaction, such as the formation of lactams or ring-contracted derivatives like 2-formylpyrrole from pyridine (B92270) N-oxide. wur.nlrsc.org The proposed mechanism involves an initial electrocyclization of the N-oxide to the oxaziridine, which then undergoes further thermal or photochemical rearrangement. wur.nl

Radical and Cycloaddition Mechanisms Involving Pyrimidine, 1,3-dioxide (9CI) and its Analogues

Cycloaddition reactions are also fundamental to pyrimidine chemistry. The pyrimidine ring itself can be formed through various cycloaddition strategies, such as [4+2] and [3+3] cycloadditions. mdpi.com A key example involving the pyrimidine core is the [2+2] photocycloaddition between adjacent pyrimidine nucleobases in DNA, which leads to the formation of pyrimidine cyclobutane (B1203170) dimers. mdpi.com The repair of these dimers can, in turn, be initiated by radical species like the nitrate (B79036) radical (NO₃•), which induces cleavage of the cyclobutane ring through an oxidative electron transfer mechanism, forming a dimer radical cation that subsequently fragments. mdpi.com While cycloadditions directly involving the N-oxide group of Pyrimidine, 1,3-dioxide are less commonly documented, analogous pyridazine (B1198779) N-oxides undergo photoisomerization that is proposed to channel through transient diazoxepine intermediates formed via rearrangement of an initial oxaziridine. nih.gov

The following table summarizes the experimental outcomes of the Boekelheide rearrangement of a model pyrimidine N-oxide with acetic anhydride under various conditions, highlighting the yields of the main product and key side products indicative of the complex radical and non-radical pathways involved. nih.gov

| Entry | Conditions | Yield of 4-acetoxymethyl-pyrimidine (2) | Yield of Dimer (3) | Yield of 4-methylpyrimidine (B18481) (4) | Yield of Solvent Adduct (5) |

| 1 | Standard (neat Ac₂O, 120°C, air) | 69% | 3% | – | – |

| 2 | Standard (reproducibility check) | 39–74% | 3–34% | 0–3% | 0–1% |

| 3 | Argon atmosphere | 75% | 10% | 1% | – |

| 4 | In 1,4-dioxane | 44% | 11% | 2% | 18% |

| 5 | In cyclohexane | 37% | 13% | 4% | 22% |

| 6 | With TEMPO (radical trap) | 50% | – | 3% | – |

Protonation and Alkylation Mechanisms in Pyrimidine N-Oxides

The presence of the N-oxide functional group significantly alters the reactivity of the pyrimidine ring compared to the parent heterocycle. wikipedia.orgmdpi.com In general, reactions of N-oxides with electrophiles such as protons (protonation) or alkylating agents (alkylation) begin with an attack on the nucleophilic N-oxide oxygen atom. scripps.edujscimedcentral.com

For protonation, experimental evidence from studies on fused pyrimidine mono-N-oxides shows that the proton adds to the oxygen atom. rsc.org This is in contrast to pyrimidine itself, where the ring nitrogens are the basic centers, although their basicity is significantly lower than that of pyridine. wikipedia.org The protonation of the N-oxide oxygen forms a hydroxylammonium-like cation, which further activates the heterocyclic ring. rsc.org

Similarly, the mechanism for alkylation involves the N-oxide oxygen acting as a nucleophile, attacking the alkylating agent. This forms an O-alkoxy-pyrimidinium salt as an intermediate. This initial step is crucial as it converts the oxygen into a good leaving group, facilitating subsequent nucleophilic substitution reactions at the α (2- or 6-) and γ (4-) positions of the pyrimidine ring. scripps.edu This activation makes the pyrimidine N-oxide ring susceptible to attack by nucleophiles that would not react with the unactivated N-oxide or the parent pyrimidine. mdpi.com

Advanced Spectroscopic Elucidation of Pyrimidine, 1,3 Dioxide 9ci Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidine (B1678525), 1,3-dioxide (9CI)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of Pyrimidine, 1,3-dioxide.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Pyrimidine, 1,3-dioxide is expected to display distinct signals corresponding to the three unique protons on the pyrimidine ring. The proton at the C2 position (H2) would likely appear as the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms. The protons at C4 and C6 are chemically equivalent and would produce a single signal, as would the proton at C5. The introduction of the N-oxide functional groups generally results in an upfield shift (increased shielding) for the adjacent protons compared to the non-oxidized parent pyrimidine chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Pyrimidine, 1,3-dioxide, three distinct signals are anticipated, corresponding to the C2, C4/C6, and C5 carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, with the C2 and C4/C6 carbons expected to be significantly downfield.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Features for Pyrimidine, 1,3-dioxide

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | H2 | Downfield | Singlet / Triplet (small J) | Deshielded by two adjacent nitrogen atoms. |

| ¹H | H4, H6 | Intermediate | Doublet | Chemically equivalent; coupled to H5. |

| ¹H | H5 | Upfield | Triplet | Coupled to H4 and H6. |

| ¹³C | C2 | Downfield | - | Highly deshielded by adjacent N atoms. |

| ¹³C | C4, C6 | Downfield | - | Deshielded by adjacent N and N-O groups. |

| ¹³C | C5 | Upfield | - | Least deshielded carbon in the ring. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps in confirming stereochemistry and conformation. For a planar molecule like Pyrimidine, 1,3-dioxide, NOESY can confirm the proximity of adjacent ring protons (e.g., H4 and H5).

Heteronuclear Single Quantum Coherence (HMQC): HMQC correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the H2, H4/H6, and H5 proton signals to their corresponding C2, C4/C6, and C5 carbon signals.

While specific 2D NMR data for the parent Pyrimidine, 1,3-dioxide are not detailed in the surveyed literature, these methodologies are routinely applied to its derivatives for definitive structural proof nih.gov.

Mass Spectrometry (MS) Applications in Pyrimidine, 1,3-dioxide (9CI) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For Pyrimidine, 1,3-dioxide, HRMS would be used to confirm the molecular formula C₄H₄N₂O₂. The precise mass measurement distinguishes it from any other compounds with the same nominal mass but a different elemental composition. HRMS is a standard characterization technique for newly synthesized heterocyclic N-oxides rsc.org.

Table 2: Expected High-Resolution Mass Spectrometry Data for Pyrimidine, 1,3-dioxide

| Parameter | Value |

| Molecular Formula | C₄H₄N₂O₂ |

| Nominal Mass | 112 u |

| Monoisotopic Mass | 112.0273 u |

The fragmentation pattern observed in an electron impact (EI) mass spectrum provides a "fingerprint" that can help elucidate the molecular structure. Aromatic N-oxides exhibit characteristic fragmentation pathways. A primary and highly characteristic fragmentation for Pyrimidine, 1,3-dioxide would be the loss of an oxygen atom from the molecular ion ([M-16]⁺), a common feature for N-oxides sapub.org. A subsequent loss of the second oxygen atom is also plausible. Further fragmentation could involve the cleavage of the pyrimidine ring, leading to the loss of small molecules like HCN. Analysis of these fragmentation patterns is a key step in the structural confirmation of pyrimidine derivatives iosrjournals.orgsphinxsai.com.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of Pyrimidine, 1,3-dioxide would be dominated by a strong absorption band characteristic of the N-O stretching vibration, typically found in the 1200–1350 cm⁻¹ range for aromatic N-oxides acs.orgresearchgate.net. Other expected absorptions include C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations in the 1400–1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic π→π* transitions rsc.org. The presence of the N-oxide groups, which act as auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrimidine.

Table 3: Summary of Expected Spectroscopic Data for Pyrimidine, 1,3-dioxide

| Technique | Expected Key Features |

| ¹H NMR | Three distinct signals for ring protons. |

| ¹³C NMR | Three distinct signals for ring carbons. |

| HRMS | Molecular ion peak confirming the formula C₄H₄N₂O₂. |

| MS Fragmentation | Characteristic loss of oxygen atoms ([M-16]⁺). |

| IR Spectroscopy | Strong N-O stretching band (approx. 1200–1350 cm⁻¹). |

| UV-Vis Spectroscopy | π→π* and n→π* transitions characteristic of an aromatic N-oxide. |

Vibrational Spectroscopy for Functional Group Identification in Pyrimidine, 1,3-dioxide (9CI)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For Pyrimidine, 1,3-dioxide, the spectra would be dominated by vibrations of the pyrimidine ring and the two N-oxide functional groups.

The primary diagnostic feature for the N-oxide group is its characteristic N-O stretching frequency (νN-O). In various heterocyclic N-oxides, a strong band is consistently observed in the infrared spectrum between 1255 and 1300 cm⁻¹. acs.org For pyridine (B92270) N-oxide, this stretching vibration is assigned to a Raman band at approximately 1254 cm⁻¹. ias.ac.in The introduction of two N-oxide groups in the pyrimidine ring is expected to give rise to strong absorptions in this region, confirming the presence of these functional groups.

Other notable vibrations include the C-H stretching modes, C-H planar deformations, and various ring vibrations. A second band, also characteristic of N-oxides, has been noted to appear in the 847-872 cm⁻¹ region in the IR spectra of pyrimidine N-oxides. acs.org The table below summarizes the expected key vibrational frequencies for Pyrimidine, 1,3-dioxide based on data from related compounds.

Table 1: Expected Vibrational Frequencies for Pyrimidine, 1,3-dioxide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-O Stretch | 1250 - 1300 | IR, Raman | A strong, characteristic band for the N-oxide functional group. acs.orgias.ac.in |

| C-H Stretch | > 3000 | IR, Raman | Typical for aromatic C-H bonds. |

| Ring Vibrations | 1400 - 1600 | IR, Raman | Complex series of bands related to C=C and C=N stretching within the pyrimidine ring. |

Electronic Absorption Characteristics of Pyrimidine, 1,3-dioxide (9CI)

The electronic absorption spectrum of Pyrimidine, 1,3-dioxide, typically measured using UV-Vis spectroscopy, is characterized by electronic transitions within the aromatic system. Like its parent, pyrimidine, the spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

The introduction of N-oxide functionalities significantly alters the electronic structure of the pyrimidine ring, which in turn affects the absorption spectrum. In aprotic solvents, pyridine N-oxide exhibits a strong π → π* transition band near 280 nm. arkat-usa.org Another study involving the gaseous photolysis of pyridine N-oxide identifies an n → π* transition at 3261 Å (326.1 nm) and a π → π* transition at 2537 Å (253.7 nm). aip.org The presence of two electron-donating N-oxide groups on the π-deficient pyrimidine ring would be expected to cause a significant shift in the absorption maxima compared to the parent pyrimidine molecule. Hydrogen bonding with protic solvents can also influence the position of these absorption bands. acs.org

Table 2: Comparison of Electronic Transitions in Pyridine and Pyridine N-oxide

| Compound | Transition | Wavelength (λmax) | Reference |

|---|---|---|---|

| Pyridine N-oxide | n → π* | ~326 nm | aip.org |

| Pyridine N-oxide | π → π* | ~254 nm | aip.org |

X-ray Crystallography for Pyrimidine, 1,3-dioxide (9CI) Single Crystal Structural Determination

The N-O bond length in the mono-oxide derivative was determined to be 1.342(2) Å. rsc.org This is a typical value for heterocyclic N-oxides and a similar length would be expected for the N-O bonds in the 1,3-dioxide. The introduction of the N-oxide group maintains the planarity of the fused ring system. rsc.org It is anticipated that Pyrimidine, 1,3-dioxide would also possess a planar ring structure. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding, involving the N-oxide oxygen atoms.

Table 3: Crystallographic Data for a Fused Diamino Pyrimidine Mono-N-oxide Hydrate rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄N₆O₂ |

| Crystal System | Tetragonal |

| Space Group | P4₂/n |

| a (Å) | 11.233(2) |

| b (Å) | 11.233(2) |

| c (Å) | 10.380(2) |

Note: Data is for a related substituted mono-N-oxide and serves as a model for the expected structural features of Pyrimidine, 1,3-dioxide.

Advanced Spectroscopic Techniques for Elucidating Complex Pyrimidine, 1,3-dioxide (9CI) Architectures

Beyond fundamental vibrational and electronic spectroscopy, advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structure elucidation.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of each atom. For pyrimidine N-oxides, N-oxidation typically causes shielding (an upfield shift) of the ortho (H-2, H-6) and para (H-4) protons in the ¹H NMR spectrum. cdnsciencepub.com ¹⁵N NMR is particularly powerful for studying nitrogen-containing heterocycles. Studies of various diazine N-oxides have allowed for the complete assignment of their ¹⁵N chemical shifts. researchgate.net Crucially, a study of energetic materials included the measurement of the solid-state ¹⁵N NMR chemical shifts for 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide. mdpi.com This provides direct insight into the electronic environment of the nitrogen atoms in a pyrimidine 1,3-dioxide system.

Table 4: Solid-State ¹⁵N NMR Chemical Shifts for 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide mdpi.com

| Nitrogen Atom | Chemical Shift (δ, ppm) |

|---|---|

| N1, N3 (N-oxide) | -110.4 |

| N (Amino C4, C6) | -314.5 |

| N (Amino C2) | -319.5 |

Note: Chemical shifts are referenced to CH₃NO₂.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. A diagnostic fragmentation pathway for N-oxides under atmospheric pressure ionization conditions is the loss of an oxygen atom, often referred to as deoxygenation ([MH]⁺ → [MH-16]⁺). nih.gov This fragmentation is often thermally induced in the ion source and can be used to distinguish N-oxides from hydroxylated isomers. nih.gov For Pyrimidine, 1,3-dioxide, one would expect to observe a molecular ion peak followed by the sequential loss of two oxygen atoms, leading to significant fragment ions at [M-16]⁺ and [M-32]⁺, which would be highly indicative of the di-N-oxide structure.

Computational and Theoretical Studies on Pyrimidine, 1,3 Dioxide 9ci

Density Functional Theory (DFT) Applications for Pyrimidine (B1678525), 1,3-dioxide (9CI) Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. scirp.org This method has been applied to investigate pyrimidine N-oxide derivatives to understand properties such as heats of formation, electronic structure, and detonation performance. researchgate.net For instance, first-principles calculations have been employed to systematically investigate the structural response and decomposition behaviors of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide under high pressure. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In the context of energetic materials derived from the pyrimidine, 1,3-dioxide scaffold, the HOMO-LUMO gap can provide insights into their stability and sensitivity. researchgate.net DFT calculations are used to determine the energies of these orbitals and thereby predict the molecule's reactivity. aimspress.com

| Parameter | Abbreviation | Significance in Chemical Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It helps in predicting the reactive sites for both electrophilic and nucleophilic attacks by identifying electron-rich and electron-poor regions. researchgate.net The MEP surface is color-coded, where regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For pyrimidine, 1,3-dioxide derivatives, particularly those with nitro and amino groups, MEP analysis can reveal important features. The oxygen atoms of the N-oxide and nitro groups would be expected to show strong negative electrostatic potential, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential, indicating sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions in the crystalline state, which strongly influence the sensitivity and performance of energetic materials. dntb.gov.ua

From the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. researchgate.netnih.gov These descriptors, based on conceptual DFT, provide a quantitative framework for understanding chemical behavior.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. nih.gov

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a species. It is defined as ω = μ² / (2η). nih.gov

These descriptors are instrumental in comparing the reactivity of different pyrimidine, 1,3-dioxide derivatives and in designing new molecules with desired stability or reactivity profiles.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance to charge transfer. Hard molecules are less reactive. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Quantitative Structure Analysis Methodologies Applied to Pyrimidine, 1,3-dioxide (9CI) Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physical properties. While 3D-QSAR studies have been conducted on various pyrimidine derivatives to understand their efficacy as inhibitors for targets like anaplastic lymphoma kinase (ALK) or HIV-1 reverse transcriptase, specific QSAR studies focusing on Pyrimidine, 1,3-dioxide or its energetic derivatives are not widely reported in the surveyed literature. researchgate.netnih.gov

For energetic materials based on the pyrimidine, 1,3-dioxide framework, a QSPR study could be envisioned. Such an analysis would aim to build a statistical model correlating calculated molecular descriptors (e.g., electronic properties, molecular volume, shape indices) with key performance or safety metrics like detonation velocity, impact sensitivity, or thermal stability. This would facilitate the virtual screening and rational design of new energetic compounds with improved properties.

Molecular Dynamics and Docking Simulations for Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. nih.gov This method has been applied to energetic materials to understand their response to external stimuli. For 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide (ICM-102), reactive molecular dynamics simulations using the ReaxFF-lg force field have been performed to investigate its shock-induced chemical reactions. researchgate.net These simulations model the initial decomposition mechanisms by applying a virtual piston impact to a crystal supercell, providing insights into anisotropic (direction-dependent) reactivity that is critical for understanding detonation initiation. researchgate.net

Molecular docking, a technique to predict the preferred orientation of one molecule when bound to another, is a staple in drug discovery for studying ligand-protein interactions. rsc.org This methodology has been applied to medicinal pyrimidine derivatives to elucidate their binding modes with biological targets. mdpi.com However, for energetic materials like the studied pyrimidine, 1,3-dioxide derivatives, whose function is not based on binding to a biological receptor, molecular docking simulations are not a commonly applied analytical tool.

Studies on Conformational and Tautomeric Equilibria in Pyrimidine, 1,3-dioxide (9CI) Systems

Conformational and tautomeric equilibria are fundamental aspects of the chemistry of many heterocyclic systems. Tautomers are isomers that differ in the position of a proton and a double bond, while conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Computational methods, especially DFT, are frequently used to determine the relative stabilities of different tautomers and conformers and to calculate the energy barriers for their interconversion. mdpi.comresearchgate.net

Studies on other pyrimidine systems have shown that factors like substitution patterns and solvent effects can significantly shift these equilibria. mdpi.comresearchgate.net For instance, the tautomeric balance between hydroxyl and keto forms in pyrimidine derivatives is a well-studied phenomenon. researchgate.net While these theoretical approaches are well-established for pyrimidines, specific computational studies focusing on the conformational and tautomeric equilibria of the parent Pyrimidine, 1,3-dioxide compound or its key energetic derivatives are not prominent in the reviewed scientific literature.

Investigation of Nonlinear Optical (NLO) Properties of Pyrimidine, 1,3-dioxide (9CI) Derivatives

Computational analysis, particularly using quantum mechanical calculations, has become a vital tool in predicting and understanding the nonlinear optical (NLO) properties of new materials before their synthesis. nih.gov The pyrimidine core, known for its π-deficient, electron-withdrawing nature, and aromatic, coplanar characteristics, serves as an ideal framework for designing push-pull molecules with significant NLO responses. rsc.orgnih.gov Theoretical studies on various pyrimidine derivatives have provided foundational insights into their potential for applications in advanced optical and photonic devices. nih.govrsc.org

Research into a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), employed Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize its geometry and investigate its NLO properties. rsc.orgrsc.org By using an iterative electrostatic embedding method, it was shown that properties like polarizability and hyperpolarizability are significantly enhanced within a crystalline environment. rsc.org The calculated third-order nonlinear susceptibility (χ³) for PMMS was found to be superior to that of known chalcone (B49325) derivatives, highlighting its promise as an NLO material. rsc.org

Further computational studies on pyrimidine-based bis-uracil derivatives have been conducted using DFT at the M06/6-311G** level of theory. tandfonline.com These calculations assessed both linear and third-order NLO properties, revealing that the derivatives possess considerable NLO character, making them efficient candidates for NLO device fabrication. tandfonline.com The investigations into intramolecular charge transfer, kinetic and thermal stabilities were supported by analyses of frontier molecular orbitals and electrostatic potential diagrams. tandfonline.com The electron-withdrawing character of the pyrimidine ring is a key feature in creating novel organic chromophores for NLO materials. nih.gov

Table 1: Computational Methods and Findings in NLO Studies of Pyrimidine Derivatives

| Derivative Class | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted Methanesulfonamide | DFT (B3LYP/6-311++G(d,p)) | Significant enhancement of polarizability and hyperpolarizability in crystalline phase; superior third-order nonlinear susceptibility. | rsc.org, rsc.org |

| Bis-uracil Derivatives | DFT (M06/6-311G**) | Considerable third-order NLO properties, indicating suitability for NLO device applications. | tandfonline.com |

Quantum Chemical Calculations on Excited States and Energy Transfer

Quantum chemical calculations are instrumental in elucidating the complex dynamics of pyrimidine derivatives following UV light absorption. The photostability of DNA building blocks, such as pyrimidine nucleosides, is attributed to their ability to efficiently dissipate absorbed UV energy through ultrafast nonradiative decay channels. nih.gov

State-of-the-art mixed quantum-classical dynamics simulations have been employed to study the deactivation mechanisms of uridine (B1682114) (Urd) and 5-methyluridine (B1664183) (5mUrd) in aqueous solutions. nih.gov These studies track the wave packet motion from the Franck-Condon region to conical intersections (CIs) with the ground state. For pyrimidine nucleosides, two primary deactivation channels from the lowest bright ¹ππ* state have been identified using the QM(CASPT2)/MM(AMBER) framework: one involving ring-puckering and another related to N₁-C₂ bond breaking. nih.gov These pathways lead to CIs with small energy barriers, accounting for the observed sub-picosecond decay. nih.gov While uridine exhibits a ballistic decay of ~100 fs, 5-methyluridine has a lifetime an order of magnitude longer due to solvent reorganization required to accommodate the bulky methyl group's motion towards the CI. nih.gov

Time-dependent density functional theory (TD-DFT) has been effectively used to understand the excited-state intramolecular proton transfer (ESIPT) process in 2-(2′-hydroxyphenyl)pyrimidines. nih.gov In these molecules, the absence of fluorescence is explained by a rapid ESIPT from the hydroxyl group to a nitrogen atom in the pyrimidine ring. nih.gov This creates an excited tautomer that deactivates through a nonradiative pathway. nih.gov Theoretical calculations at the M06-2X/6-31+G** level of theory have rationalized these experimental observations and explained how protonation can inhibit the ESIPT process, leading to a "switched on" fluorescence response. nih.gov

The decay of the initially excited ¹ππ* singlet state in pyrimidines is a topic of ongoing research, with experimental evidence pointing to one or two sub-picosecond decay components and an additional component lasting several picoseconds. nih.gov

Table 2: Excited-State Dynamics and Deactivation Pathways in Pyrimidine Derivatives

| Compound/Class | Method | Excited State(s) Studied | Key Findings on Dynamics/Decay | Reference(s) |

|---|---|---|---|---|

| Uridine (Urd) | QM/MM Simulations | ¹ππ* | Sub-100 fs decay through ring-puckering leading to a conical intersection with the ground state. | nih.gov |

| 5-methyluridine (5mUrd) | QM/MM Simulations | ¹ππ* | Longer lifetime (~1 ps) due to a dynamical barrier from steric interaction with the solvent. | nih.gov |

Stereochemical Aspects in the Synthesis and Reactivity of Pyrimidine, 1,3 Dioxide 9ci Analogues

Diastereoselective Synthesis Approaches for Pyrimidine (B1678525), 1,3-dioxide (9CI) Structures

Diastereoselective synthesis is a fundamental strategy for creating specific stereoisomers when multiple chiral centers are present. In the context of pyrimidine analogues, this often involves controlling the relative stereochemistry at different positions on the pyrimidine ring or its substituents. A key area where this is crucial is in the synthesis of nucleoside analogues, where the stereochemistry of the glycosidic bond (anomeric selectivity) is paramount.

One notable approach involves the diastereoselective glycosylation for the synthesis of 2'-dihalopyrimidine ribonucleosides. nih.gov The challenge in these syntheses is often controlling the formation of the desired β-anomer over the α-anomer. Research has shown that the choice of an organic base can significantly influence the diastereomeric ratio of the product. nih.gov In a study focused on overcoming poor diastereoselectivity from SN1-type Vorbrüggen condensations, an SN2-type reaction was optimized. nih.gov The optimization of the base was critical in improving the β/α anomer ratio.

The table below summarizes the effect of different organic bases on the diastereoselectivity of a glycosylation reaction to form a pyrimidine nucleoside analogue, demonstrating the level of control achievable through reagent selection. nih.gov

| Entry | Organic Base | β/α Ratio | Yield (%) |

| 1 | Triethylamine (Et3N) | 3.5:1 | 88 |

| 2 | N-methylimidazole (NMI) | 6:1 | 85 |

| 3 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6:1 | 75 |

| 4 | N,N-Diisopropylethylamine (DIPEA) | 7.5:1 | 88 |

This data clearly indicates that by selecting an appropriate base, such as N,N-diisopropylethylamine (DIPEA), the diastereomeric outcome of the reaction can be effectively steered toward the desired product. nih.gov Such methodologies are vital for producing stereochemically pure pyrimidine-based compounds for further study and application.

Enantioselective Catalysis in Pyrimidine, 1,3-dioxide (9CI) Derivative Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, providing access to a single enantiomer from a prochiral substrate. This is particularly important for pharmaceutical applications, where often only one enantiomer of a drug is active. For pyrimidine derivatives, organocatalysis has emerged as a highly effective strategy.

An efficient method for producing chiral acyclic pyrimidine nucleosides involves an enantioselective aza-Michael reaction. rsc.org In this approach, pyrimidines act as N-centered nucleophiles that add to α,β-unsaturated aldehydes. The reaction is catalyzed by a chiral diarylprolinol silyl (B83357) ether, which creates a chiral environment and directs the reaction to form one enantiomer preferentially. rsc.org This method has been shown to produce the desired products in good yields and with excellent enantioselectivities, typically ranging from 91% to 98% enantiomeric excess (ee). rsc.org

The table below illustrates the effectiveness of this organocatalytic approach for various pyrimidine and aldehyde substrates. rsc.org

| Pyrimidine Substrate | Aldehyde Substrate | Yield (2 steps, %) | Enantiomeric Excess (ee, %) |

| Uracil | Cinnamaldehyde | 78 | 96 |

| Thymine | Cinnamaldehyde | 75 | 98 |

| Uracil | (E)-3-(4-Nitrophenyl)acrylaldehyde | 65 | 91 |

| Thymine | (E)-3-(4-Nitrophenyl)acrylaldehyde | 63 | 94 |

Furthermore, the concept of using N-oxide moieties as part of the catalyst itself has been explored. Helical chiral pyridine (B92270) N-oxides have been developed as a novel class of asymmetric catalysts, highlighting the potential for Pyrimidine, 1,3-dioxide structures to be incorporated into catalyst design for various asymmetric transformations. nih.govnih.gov

Stereochemical Control in Cycloaddition Reactions Involving Pyrimidine, 1,3-dioxide (9CI) Moieties

The N-oxide functional groups in Pyrimidine, 1,3-dioxide make it an analogue of a cyclic bis-nitrone. Nitrones are well-established three-atom components in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings like isoxazolidines. mdpi.com The stereochemical outcome of these reactions is of great interest as it allows for the creation of multiple stereocenters in a single step.

The stereoselectivity and regioselectivity of cycloadditions involving nitrones are governed by electronic and steric factors of both the nitrone and the dipolarophile. mdpi.com Theoretical investigations using Molecular Electron Density Theory (MEDT) have been employed to understand the mechanisms of these reactions and predict their outcomes. mdpi.com These studies analyze the transition states of the possible stereo- and regioisomeric pathways to determine the most energetically favorable product. mdpi.com While specific studies on Pyrimidine, 1,3-dioxide as the 1,3-dipole are limited, the principles derived from simpler nitrones are directly applicable. The rigid cyclic structure of the pyrimidine dioxide moiety would be expected to exert significant facial selectivity in its reactions with prochiral alkenes, leading to a high degree of stereochemical control.

Another relevant transformation is the photochemical electrocyclization of pyrimidine N-oxides. wur.nl This reaction involves the light-induced cyclization of the N-oxide oxygen atom onto a ring carbon, forming a transient and highly strained oxaziridine (B8769555) intermediate. The mode of this electrocyclization, specifically which ring carbon is attacked, represents a form of regiochemical and stereochemical control that is influenced by the substitution pattern on the pyrimidine ring. wur.nl

Analysis of Stereoisomeric Forms of Pyrimidine, 1,3-dioxide (9CI) Analogues

The successful synthesis of stereochemically defined Pyrimidine, 1,3-dioxide analogues relies on robust analytical methods to separate, identify, and quantify the different stereoisomers produced. The determination of diastereomeric ratios (d.r.) and enantiomeric excess (ee) is essential to evaluate the effectiveness of an asymmetric synthesis.

The primary technique for separating and quantifying stereoisomers is chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most common methods for separating enantiomers. diva-portal.org These columns contain a chiral selector that interacts differently with the two enantiomers of a compound, causing them to elute at different times.

For diastereomers, which have different physical properties, separation can often be achieved using standard achiral chromatography techniques like thin-layer chromatography (TLC) or silica (B1680970) gel column chromatography. nih.govnih.gov

In addition to chromatography, spectroscopic methods are crucial for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the relative stereochemistry of diastereomers. Techniques such as the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of different protons in a molecule, allowing for the assignment of relative configurations. For determining enantiomeric purity, NMR can be used in conjunction with chiral shift reagents or by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. diva-portal.org

Chiral Pool and Auxiliary-Based Syntheses of Pyrimidine, 1,3-dioxide (9CI) Derivatives

Besides catalytic methods, two other powerful strategies for asymmetric synthesis are the use of the chiral pool and chiral auxiliaries. wikipedia.orgsigmaaldrich.com Both approaches leverage pre-existing chirality to induce the formation of a desired stereoisomer.

Chiral Auxiliary-Based Synthesis A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully applied to the synthesis of chiral pyrimidine analogues. For instance, a pyrimidinone-based chiral auxiliary, (S)-4-Isopropyl-1-phenyltetrahydropyrimidin-2(1H)-one, has been developed and used in asymmetric aldol (B89426) and alkylation reactions. nih.gov This auxiliary provides excellent stereocontrol, affording high yields and stereoselectivities for both syn and anti aldol products depending on the reaction conditions. nih.gov

Chiral Pool Synthesis The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is incorporated into the final product, defining its stereochemistry. This is an efficient way to produce complex chiral molecules.

In the synthesis of pyrimidine N-oxide analogues, this strategy has been demonstrated by starting with enantiopure precursors like (S)-alaninol, which is derived from the amino acid alanine. thieme-connect.de The synthesis of pyrimidine N-oxides bearing chiral substituents was achieved through a multi-component reaction involving a chiral alkoxyallene derived from (S)-alaninol. thieme-connect.de Similarly, amino acid-derived carboxamides have been used to synthesize chiral pyrimidine derivatives, directly incorporating the stereocenter from the amino acid into the final heterocyclic structure. mdpi.com

Photophysical and Photochemical Research on Pyrimidine, 1,3 Dioxide 9ci Systems

Excited State Dynamics and Relaxation Mechanisms of Pyrimidine (B1678525), 1,3-dioxide (9CI)

The interaction of ultraviolet (UV) light with pyrimidine, 1,3-dioxide initiates a series of complex photophysical processes governed by the molecule's excited state dynamics. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (Sₙ). The subsequent fate of this excited molecule is determined by a competition between several relaxation pathways, including fluorescence, internal conversion (IC), intersystem crossing (ISC) to a triplet state, and photochemical reaction. While specific research on pyrimidine, 1,3-dioxide is limited, its behavior can be inferred from extensive studies on the pyrimidine core and other heteroaromatic N-oxides. wur.nlnih.govnih.gov

Singlet and Triplet State Investigations

The photochemistry of heteroaromatic N-oxides is intrinsically linked to the distinct reactivity of their singlet (S₁) and triplet (T₁) excited states. wur.nl In many aromatic N-oxides, these two states serve as precursors to different reaction pathways. wur.nl

Singlet Excited State (S₁): The initially populated excited singlet state is generally short-lived. For many heteroaromatic N-oxides, the S₁ state is the primary origin of photoisomerization and rearrangement reactions. wur.nl Upon excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From this state, it can undergo structural changes, such as the formation of transient intermediates, which then lead to stable photoproducts. Studies on related pyrimidine systems, such as nucleosides, have identified low-lying excited singlet states of both ¹ππ* and ¹nπ* character, which decay on ultrafast timescales (sub-picosecond). nih.govrsc.org This rapid decay is often facilitated by conical intersections that provide efficient, non-radiative pathways back to the ground state or to photochemical intermediates. nih.gov

Triplet Excited State (T₁): The triplet state is characterized by having two unpaired electrons with parallel spins. It is typically lower in energy than the corresponding singlet state and has a significantly longer lifetime. The T₁ state of heteroaromatic N-oxides is frequently implicated in photochemical reactions involving intermolecular processes, such as photo-deoxygenation. wur.nl In this process, the N-oxide in its triplet state transfers its oxygen atom to a suitable acceptor molecule. For example, studies on isoquinoline N-oxides and pyridazine (B1198779) N-oxides have established that the triplet state is responsible for oxygen abstraction, while the singlet state leads to isomerizations. wur.nl While specific data for pyrimidine N-oxides are scarce, it is well-established that sensitization experiments can be used to populate the triplet state preferentially, thus promoting reactions that originate from this state. wur.nl

The distinct chemical behavior originating from the S₁ and T₁ states underscores the importance of understanding the factors that govern the population of each state following photoexcitation.

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). wur.nl This spin-forbidden transition is a key step that determines whether the subsequent photochemistry will proceed from the triplet manifold.

The efficiency of ISC is governed by the magnitude of spin-orbit coupling between the singlet and triplet states. In pyrimidine-based systems, ISC is often considered a minor decay pathway compared to ultrafast internal conversion. rsc.org However, it can become significant under certain structural and environmental conditions. Theoretical studies on pyrimidine nucleobases suggest that ISC can occur from the initially populated bright ¹ππ* state to higher-energy triplet states (e.g., ³nπ) or from a lower-lying, "dark" ¹nπ state to the lowest triplet ³ππ* state. rsc.org The presence of heavy atoms, either within the molecule or in the solvent, is known to enhance the rate of ISC due to increased spin-orbit coupling. For pyrimidine, 1,3-dioxide, the ISC process would populate the T₁ state, thereby opening up photochemical pathways such as deoxygenation, which compete with the rearrangement reactions initiated from the S₁ state. wur.nl

Internal Conversion Pathways

Internal conversion (IC) is another crucial non-radiative relaxation mechanism, defined as an isoenergetic transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). nih.gov This process is typically much faster than fluorescence and allows the excited molecule to dissipate excess energy vibrationally.

For many pyrimidine derivatives, IC from the S₁ state directly back to the ground state is an extremely efficient and rapid process, occurring on a sub-picosecond timescale. nih.gov This high efficiency is a primary reason for the photostability of DNA/RNA pyrimidine bases. nih.gov The mechanism of this ultrafast deactivation often involves the molecule accessing a conical intersection (CI) on the potential energy surface. A CI is a point of degeneracy between two electronic states, which acts as a funnel, providing a highly efficient pathway for the molecule to return to the ground state without emitting light. nih.gov In pyrimidine nucleosides, this deactivation is often driven by ring-puckering motions that lead the molecule to the CI seam. nih.gov For pyrimidine, 1,3-dioxide, it is highly probable that similar IC pathways exist, competing directly with photoisomerization (from S₁) and intersystem crossing (to T₁). The quantum yield of any photochemical reaction is therefore critically dependent on the rate at which it can proceed relative to the rate of these rapid internal conversion processes.

Photoreactivity and Photoinduced Transformations of Pyrimidine, 1,3-dioxide (9CI)

Upon absorption of UV radiation, pyrimidine N-oxides undergo characteristic photochemical transformations, primarily involving rearrangements of the heterocyclic ring structure. wur.nlresearchgate.net These reactions are believed to proceed from the excited singlet state and involve highly reactive, transient intermediates. wur.nl

Oxaziridine (B8769555) Intermediates in N-Oxide Photochemistry

The central hypothesis in the photochemistry of nearly all heteroaromatic N-oxides is the formation of a transient oxaziridine intermediate. wur.nl An oxaziridine is a strained three-membered ring containing oxygen, nitrogen, and carbon. wikipedia.org In the case of pyrimidine, 1,3-dioxide, irradiation would lead to the electrocyclization of the N-oxide moiety to form a bicyclic oxaziridine structure.

This intermediate is generally too unstable to be isolated or directly observed under normal conditions for several reasons:

Thermal Instability: The high ring strain of the oxaziridine ring makes it prone to rapid thermal reversion to the starting N-oxide or rearrangement to more stable products. wur.nl

Photochemical Instability: The oxaziridine intermediate may itself absorb light and undergo further photochemical reactions with a high quantum yield. wur.nl

Short Lifetime: The intermediate may exist as a very short-lived species or even a transition state on the pathway to product formation. wur.nl

Despite the challenges in direct detection, the formation of oxaziridines is strongly supported by the nature of the final photoproducts, which are readily explained as resulting from the subsequent rearrangements of this key intermediate. wur.nlresearchgate.net However, flash photolysis experiments on some pyrimidine N-oxides have yielded inconclusive results regarding the direct observation of oxaziridines, leading to discussions about alternative intermediates such as 1,2,4-oxadiazepines or zwitterionic species. researchgate.net

Photoisomerizations and Rearrangement Reactions

The highly strained oxaziridine intermediate, once formed, serves as the branching point for various photoisomerization and rearrangement reactions. The specific products formed depend on the substitution pattern of the pyrimidine ring and the reaction conditions, such as the solvent. researchgate.net

A common reaction pathway for pyrimidine N-oxides is ring contraction. For instance, the photolysis of substituted pyrimidine 1-oxides has been shown to yield imidazole derivatives. researchgate.net This transformation is rationalized by the cleavage of the weak O-N bond in the oxaziridine intermediate, followed by rearrangement and loss of a carbon atom from the ring.

The following table details the products formed during the photolysis of 2,4,6-trimethylpyrimidine 1-oxide, which serves as a well-documented example of the photoreactivity of the pyrimidine N-oxide system. researchgate.net

| Reactant | Irradiation Wavelength | Solvent | Observed Photoproducts | Reaction Type |

|---|---|---|---|---|

| 2,4,6-trimethylpyrimidine 1-oxide | 254 nm | Methanol | 4(5)-acetyl-2,5(4)-dimethylimidazole; 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine | Ring Contraction & Rearrangement |

| 2,4,6-trimethylpyrimidine 1-oxide | 254 nm | Benzene | 4(5)-acetyl-2,5(4)-dimethylimidazole | Ring Contraction |

For pyrimidine, 1,3-dioxide, similar rearrangement pathways originating from one or both N-oxide functions are expected, potentially leading to a diverse array of complex heterocyclic products. The initial formation of a bis-oxaziridine intermediate could also be envisioned, opening further channels for intricate molecular rearrangements.

Influence of Solvent Environment on Photophysical Processes

No experimental or computational data were found detailing the effects of different solvent environments on the absorption and emission spectra, fluorescence quantum yields, or fluorescence lifetimes of Pyrimidine, 1,3-dioxide. General studies on other pyrimidine derivatives indicate that solvent polarity can influence their photophysical properties, but this cannot be directly extrapolated to the 1,3-dioxide derivative without specific experimental validation.

Quantum Yield Measurements in Photochemical Studies

There is no available information in the scientific literature regarding the measurement of photochemical quantum yields for Pyrimidine, 1,3-dioxide. Research on the photochemistry of pyrimidine N-oxides suggests a variety of potential photoreactions, but without experimental data, the efficiency of these processes for the 1,3-dioxide derivative remains unknown.

Electrochemical Investigations of Pyrimidine, 1,3 Dioxide 9ci and Its Derivatives

Redox Potentials and Cyclic Voltammetry Studies of Pyrimidine (B1678525), 1,3-dioxide (9CI)

Cyclic voltammetry is a key technique for investigating the redox properties of molecules. For pyrimidine and its derivatives, this method reveals information about the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.